molecular formula C12H12F3NO2 B12236821 1-[3-(Trifluoromethoxy)benzoyl]pyrrolidine

1-[3-(Trifluoromethoxy)benzoyl]pyrrolidine

Cat. No.: B12236821
M. Wt: 259.22 g/mol
InChI Key: WDQKGOPADVNUQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Trifluoromethoxy)benzoyl]pyrrolidine typically involves the reaction of 3-(trifluoromethoxy)benzoic acid with pyrrolidine under specific conditions. One common method is the use of coupling reactions, such as the Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of bases like potassium carbonate and solvents such as toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethoxy)benzoyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethoxy)benzoyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Trifluoromethoxy)benzoyl]pyrrolidine
  • 1-[2-(Trifluoromethoxy)benzoyl]pyrrolidine
  • 1-[3-(Trifluoromethyl)benzoyl]pyrrolidine

Uniqueness

1-[3-(Trifluoromethoxy)benzoyl]pyrrolidine is unique due to the position of the trifluoromethoxy group on the benzoyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethoxy group provides increased stability and lipophilicity compared to other substituents, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

pyrrolidin-1-yl-[3-(trifluoromethoxy)phenyl]methanone

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)18-10-5-3-4-9(8-10)11(17)16-6-1-2-7-16/h3-5,8H,1-2,6-7H2

InChI Key

WDQKGOPADVNUQU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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